molecular formula C23H30N2O5 B1676479 Methyl reserpate CAS No. 2901-66-8

Methyl reserpate

Cat. No. B1676479
CAS RN: 2901-66-8
M. Wt: 414.5 g/mol
InChI Key: MDJQWFFIUHUJSB-UQVJXISSSA-N
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Description

Methyl reserpate is a Yohimbine type alkaloid that can be isolated from Rauwolfia vomitoria roots and leaves . It is also known as a biochemical .


Synthesis Analysis

The structure of Reserpine was solved by 1953. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . His scholarly analysis clearly displayed aspects of retroanalysis, which was just evolving at that time . This synthesis commands admiration for the way he used conformational analysis and stereoelectronic effects to precisely develop the stereopoints in this exceedingly complex problem for that time .


Molecular Structure Analysis

The molecular formula of Methyl reserpate is C23H30N2O5 .


Chemical Reactions Analysis

Reserpine could be regenerated from methyl reserpate and trimethoxylbenzoyl chloride in presence of pyridine suggesting that reserpine is an ester of reserpic acid having a hydroxyl group with trimethox-ybenzoic acid and that during hydrolysis reserpic acid part does not undergo structural change .


Physical And Chemical Properties Analysis

The molecular weight of Methyl reserpate is 414.49 .

Scientific Research Applications

DNA Methylation and Cellular Differentiation

Methyl reserpate, through its association with DNA methylation, contributes significantly to cellular differentiation. DNA methylation serves as a critical process in cellular differentiation, distinguishing cancer cases from controls and informing the immuno-biology of chronic medical conditions. This has been validated in studies involving DNA methylation data sets from various diseases including cancer (Houseman et al., 2012).

Chromatographic Analysis in Alkaloid Research

Methyl reserpate is important in chromatographic procedures, particularly in the separation and analysis of closely related alkaloids. This method is valuable in the synthesis, isolation, and purification of alkaloids, as demonstrated in research on the paper chromatography of methyl reserpate derivatives (Korzun & Brody, 1962).

Drug Delivery Systems

In the field of drug delivery, studies on fractional CO2 laser-assisted drug delivery have utilized compounds like methyl 5-aminolevulinate. Such research explores how certain compounds can assist in the delivery of topically applied drugs into the skin, potentially offering novel approaches for medical treatments (Hædersdal et al., 2010).

Pharmacological Studies

Methyl reserpate derivatives have been compared to reserpine in pharmacological studies, examining effects on growth, organ weights, estrus, fertility, and other parameters in rats. This research helps in understanding the relative potencies and specific activities of new compounds in comparison to established drugs (Gaunt, Renzi, & Chart, 1962).

Cancer Biomarker Development

Methyl reserpate's role in DNA methylation makes it significant in cancer biomarker development. The methylation patterns altered in various diseases, including cancer, are being exploited for early detection of tumors and personalized treatment decisions. This application is evident in studies exploring DNA methylation markers in cancer (Das & Singal, 2004).

Safety And Hazards

Methyl reserpate should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3/t12-,16+,18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJQWFFIUHUJSB-UQVJXISSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl reserpate

CAS RN

2901-66-8
Record name Methyl (3β,16β,17α,18β,20α)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl reserpate
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Record name Methyl (3β,16β,17α,18β,20α)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
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Record name METHYL RESERPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
534
Citations
R GAUNT, AA Renzi, JJ Chart - Endocrinology, 1962 - academic.oup.com
Five derivatives of methyl reserpate were compared with reserpine in rats concerning the … Tetrahydropyranyl methyl reserpate (Su-7064) showed the greatest specificity in suppressing …
Number of citations: 19 academic.oup.com
WE ROSEN, JM O'CONNOR - The Journal of Organic Chemistry, 1961 - ACS Publications
… methyl reserpate, we found that theresidues from crystallization of methyl insorpate always had optical rotations which hud been shifted in the positive direction. When methyl reserpate …
Number of citations: 13 pubs.acs.org
MM Robison, RA Lucas, HB MacPhillamy, W Barrett… - Experientia, 1961 - Springer
… hydroxy group to form methyl reserpate methyl ether (Id… methyl reserpate 18-p-bromobenzenesutfonate (Ie). The latter, mp 219-221 dec., was synthesized by reaction of methyl reserpate …
Number of citations: 13 link.springer.com
H KANEKO - The Journal of Organic Chemistry, 1958 - ACS Publications
… of the dehydrogenation of methyl reserpate and yohimbine by palladium-carbon in boiling p-cymene. Methyl reserpate (la) is a … conclusion is applicable for the case of methyl reserpate. …
Number of citations: 3 pubs.acs.org
MM Robison, RA Lucas, HB MacPhillamy… - Journal of the …, 1961 - ACS Publications
… This paper reports the preparation of a number of ethers derived from methyl reserpate, xx'… by reaction of either methyl reserpate tosylate or methyl reserpate bromide (derived from the …
Number of citations: 15 pubs.acs.org
WE Rosen, H Sheppard - Journal of the American Chemical …, 1961 - ACS Publications
… Yet paper chromatography showed that the resultant methyl neoreserpate-C14 contained only 5-10% methyl reserpate. The only way that methyl neoreserpate could be 33- …
Number of citations: 8 pubs.acs.org
RW Jeanloz, M Gut - Journal of the American Chemical Society, 1954 - ACS Publications
… of Nmethyl methyl reserpate and 1.2 g. of3,4,5-trimethoxybenzoyl … of methyl reserpate and the potassium amide equivalent to 0.2 g. of … of crude N-allyl methyl reserpate as a gum. …
Number of citations: 10 pubs.acs.org
MM Robison, WG Pierson, RA Lucas… - The Journal of …, 1963 - ACS Publications
… carbinol function of methyl reserpate has been effected by treatment of methyl reserpate p… later a number of ethers derived from methyl reserpate and from methyl 18-epireserpate were …
Number of citations: 5 pubs.acs.org
WE Rosen, JN Shoolery - Journal of the American Chemical …, 1961 - ACS Publications
… differsfrom methyl reserpate only at C-3,4 whereas methyl neoreserpate differs from methyl reserpate … Methyl reserpate differs from methyl 3-isoreserpate only at C-3, and in its stable …
Number of citations: 59 pubs.acs.org
B Barbour, G Irwin, H Yamahiro, W Frasher… - American Journal of …, 1959 - ajconline.org
… methylreserpate was substituted for reserpine as an adjunct to other antihypertensive agents. Repeated blood counts and urinalyses were done except in those patients who had only …
Number of citations: 4 www.ajconline.org

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